2-ethylbut-3-enoic acid

Catalog No.
S6898336
CAS No.
10545-07-0
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethylbut-3-enoic acid

CAS Number

10545-07-0

Product Name

2-ethylbut-3-enoic acid

IUPAC Name

2-ethylbut-3-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)

InChI Key

WYZGMTDJCGEDAQ-UHFFFAOYSA-N

SMILES

CCC(C=C)C(=O)O

Canonical SMILES

CCC(C=C)C(=O)O

2-Ethylbut-3-enoic acid, also known as 2-ethyl-3-butenoic acid, is an organic compound with the molecular formula C6H10O2C_6H_{10}O_2. It features a double bond between the third and fourth carbon atoms in its chain, making it a member of the unsaturated fatty acid family. The compound is characterized by its branched structure, which includes an ethyl group at the second carbon position and a carboxylic acid functional group at one end of the molecule. This unique structure contributes to its reactivity and potential applications in various fields.

Typical of unsaturated carboxylic acids, including:

  • Addition Reactions: The double bond can react with halogens (e.g., bromine or chlorine) to form dihalo derivatives.
  • Hydrogenation: The unsaturation can be converted to a saturated compound by the addition of hydrogen in the presence of a catalyst.
  • Esterification: It can react with alcohols to form esters, which are often used in flavorings and fragrances.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form smaller alkenes.

These reactions highlight its versatility in synthetic organic chemistry .

The synthesis of 2-ethylbut-3-enoic acid can be achieved through several methods:

  • Alkylation Reactions: Starting from simple carboxylic acids or their derivatives, alkylation with ethyl halides can introduce the ethyl group.
  • Dehydration of Alcohols: By dehydrating 2-ethylbutan-1-ol or similar alcohols, the corresponding unsaturated acid can be formed.
  • Oxidative Processes: Oxidation of alkenes or alcohols using oxidizing agents can yield 2-ethylbut-3-enoic acid as a product .

2-Ethylbut-3-enoic acid has potential applications in various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Flavor and Fragrance Industry: Due to its unique scent profile, it may be utilized in creating flavors and fragrances.
  • Pharmaceuticals: Its derivatives could serve as precursors for bioactive compounds in drug development.

These applications underscore its significance as a versatile building block in organic synthesis .

Interaction studies involving 2-ethylbut-3-enoic acid focus on its reactivity with other chemical species. For example:

  • Reactivity with Nucleophiles: The carboxylic acid group can interact with nucleophiles, leading to amide formation or esterification.
  • Metabolic Pathways: Research into how this compound is metabolized within biological systems may reveal insights into its biological roles and potential toxicity .

Several compounds share structural similarities with 2-ethylbut-3-enoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Methylbutanoic AcidC5H10O2C_5H_{10}O_2Contains a methyl branch; saturated
Butanoic AcidC4H8O2C_4H_{8}O_2Straight-chain saturated fatty acid
3-Hydroxybutanoic AcidC4H8O3C_4H_{8}O_3Hydroxyl group addition; involved in metabolism
3-MethylbutanoateC6H12O2C_6H_{12}O_2Ester derivative; used in flavoring

Uniqueness of 2-Ethylbut-3-Enoic Acid

What distinguishes 2-ethylbut-3-enoic acid from these similar compounds is its unique branched structure combined with an unsaturated bond, which grants it distinct chemical properties and potential reactivity patterns. Its ability to participate in various chemical transformations makes it valuable for synthetic applications that require specific structural characteristics .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-04-14

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